molecular formula C3H5N5O B3555094 Acetamide, N-1H-tetrazol-5-yl- CAS No. 6158-77-6

Acetamide, N-1H-tetrazol-5-yl-

Cat. No.: B3555094
CAS No.: 6158-77-6
M. Wt: 127.11 g/mol
InChI Key: JDVYHWSDERZPMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1H-tetrazol-5-yl- typically involves the reaction of acetamide with sodium azide and a suitable catalyst. One common method includes the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . Another method involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts .

Industrial Production Methods

Industrial production of Acetamide, N-1H-tetrazol-5-yl- often employs multi-step reactions that can be completed in one or two steps. For instance, the preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride involves the reaction of 3-amino-2-hydroxyacetophenone with acetyl chloride, followed by the addition of sodium methoxide or potassium tert-butoxide and 1H-tetrazol-5-carboxylic acid ethyl ester .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-1H-tetrazol-5-yl- include:

Uniqueness

What sets Acetamide, N-1H-tetrazol-5-yl- apart from other similar compounds is its versatility in various chemical reactions and its wide range of applications in different scientific fields. Its ability to form stable tetrazole rings makes it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c1-2(9)4-3-5-7-8-6-3/h1H3,(H2,4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVYHWSDERZPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210585
Record name Acetamide, N-1H-tetrazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6158-77-6
Record name N-2H-Tetrazol-5-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6158-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-1H-tetrazol-5-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-1H-tetrazol-5-yl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402738
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-1H-tetrazol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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